{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol
CAS No.: 1183462-18-1
Cat. No.: VC3416522
Molecular Formula: C6H5ClN4O
Molecular Weight: 184.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183462-18-1 |
|---|---|
| Molecular Formula | C6H5ClN4O |
| Molecular Weight | 184.58 g/mol |
| IUPAC Name | (7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol |
| Standard InChI | InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 |
| Standard InChI Key | XOVBXAYMZAVUPX-UHFFFAOYSA-N |
| SMILES | C1=C(N=CN2C1=NN=C2CO)Cl |
| Canonical SMILES | C1=C(N=CN2C1=NN=C2CO)Cl |
Introduction
Chemical Identity and Structural Information
{7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol is a heterocyclic compound with a fused ring system consisting of a triazole ring and a pyrimidine ring, with specific substituents. The compound is characterized by the following identifiers:
The compound features a triazolo[4,3-c]pyrimidine core structure with a chlorine atom at the 7-position and a hydroxymethyl group at the 3-position. This arrangement contributes to its unique chemical behavior and potential applications .
Physical and Spectroscopic Properties
The physical properties of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol include:
| Property | Value |
|---|---|
| Molecular Weight | 184.59 g/mol |
| Physical Appearance | Typically a solid at room temperature |
| Purity (Commercial) | Generally available at 97% purity |
Mass Spectrometry Data
Mass spectrometric analysis of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol reveals characteristic patterns for various adducts. The predicted collision cross-section (CCS) data for different adducts are valuable for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.02246 | 132.6 |
| [M+Na]⁺ | 207.00440 | 147.6 |
| [M+NH₄]⁺ | 202.04900 | 140.3 |
| [M+K]⁺ | 222.97834 | 143.2 |
| [M-H]⁻ | 183.00790 | 132.2 |
| [M+Na-2H]⁻ | 204.98985 | 139.3 |
| [M]⁺ | 184.01463 | 134.8 |
| [M]⁻ | 184.01573 | 134.8 |
These collision cross-section values are crucial for identifying the compound in complex mixtures using ion mobility mass spectrometry techniques .
Structure-Activity Relationships
The biological activity of triazolopyrimidine derivatives is often influenced by the nature and position of substituents. In the case of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol:
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The hydroxymethyl group at position 3 may contribute to hydrogen bonding with biological targets
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The chlorine at position a potentially enhances lipophilicity and binding affinity
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The fused triazolopyrimidine system provides a rigid scaffold that can interact with various biological receptors
Studies on related compounds indicate that modifications to the triazole ring (C), pyrimidine ring (B), or third ring (A) in similar tricyclic structures can dramatically affect biological activity, highlighting the importance of maintaining specific structural features for particular applications .
Related Compounds and Structural Analogues
Several compounds structurally related to {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol have been reported:
Direct Analogues with Different Substitution Patterns
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7-Chloro triazolo[4,3-c]pyrimidin-5-amine (C₅H₄ClN₅, CAS: 1306739-68-3)
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Other triazolo[4,3-c]pyrimidine derivatives with different substituents at positions 3, 5, and 7
Isomeric Triazolopyrimidines
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7-Chloro- triazolo[1,5-a]pyridine (C₆H₄ClN₃, CAS: 1427452-48-9)
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(7-Chloro- triazolo[1,5-a]pyridin-2-yl)methanol (CAS: 1896916-30-5)
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5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidin-3(2H)-thion derivatives
These structurally related compounds provide valuable context for understanding the chemical and potentially biological behavior of {7-Chloro- triazolo[4,3-c]pyrimidin-3-yl}methanol.
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